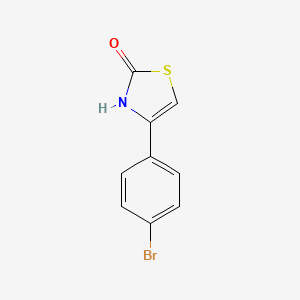
4-(4-Bromphenyl)-2-Hydroxythiazol
Übersicht
Beschreibung
4-(4-Bromophenyl)-2-hydroxythiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group and a hydroxyl group Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-2-hydroxythiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to inhibition of vital processes in the pathogen . For instance, some compounds have shown superior antipromastigote activity, which suggests they may inhibit the growth or reproduction of the parasite .
Biochemical Pathways
Related compounds have been found to affect the life cycle of parasites such as leishmania and plasmodium . This suggests that 4-(4-Bromophenyl)-2-hydroxythiazole might interfere with similar biochemical pathways, leading to the death or inhibition of these parasites.
Pharmacokinetics
A study on similar compounds showed promising adme properties . This suggests that 4-(4-Bromophenyl)-2-hydroxythiazole might also have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Related compounds have shown significant antiparasitic activity, suggesting that 4-(4-bromophenyl)-2-hydroxythiazole might also exhibit similar effects . For instance, some compounds have shown superior antipromastigote activity, indicating they may inhibit the growth or reproduction of the parasite .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(4-Bromophenyl)-2-hydroxythiazole plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potential as an antimicrobial agent by inhibiting the activity of certain bacterial enzymes, thereby disrupting bacterial cell wall synthesis . Additionally, it has been observed to interact with proteins involved in cancer cell proliferation, making it a candidate for anticancer research .
Cellular Effects
The effects of 4-(4-Bromophenyl)-2-hydroxythiazole on different cell types and cellular processes are profound. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death . In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by interfering with cell signaling pathways and gene expression . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)-2-hydroxythiazole exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their function and preventing cell wall synthesis . In cancer cells, it interacts with proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The effects of 4-(4-Bromophenyl)-2-hydroxythiazole change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of cell proliferation and induction of apoptosis observed in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 4-(4-Bromophenyl)-2-hydroxythiazole vary with different dosages. At low doses, it has been shown to effectively inhibit bacterial growth and cancer cell proliferation without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-(4-Bromophenyl)-2-hydroxythiazole is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can be excreted from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 4-(4-Bromophenyl)-2-hydroxythiazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of 4-(4-Bromophenyl)-2-hydroxythiazole is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with enzymes and DNA . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-hydroxythiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized under acidic conditions to yield the thiazole ring. The reaction conditions often involve heating the mixture in the presence of a catalyst such as hydrochloric acid or acetic acid.
Industrial Production Methods
Industrial production of 4-(4-Bromophenyl)-2-hydroxythiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-2-hydroxythiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Substitution: Substituted thiazoles with various functional groups.
Nucleophilic Substitution: Thiazole derivatives with different nucleophiles.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorophenyl)-2-hydroxythiazole
- 4-(4-Fluorophenyl)-2-hydroxythiazole
- 4-(4-Methylphenyl)-2-hydroxythiazole
Uniqueness
4-(4-Bromophenyl)-2-hydroxythiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be used as a handle for further functionalization through cross-coupling reactions .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOWCFMGCQNWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375727 | |
| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-34-2 | |
| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)


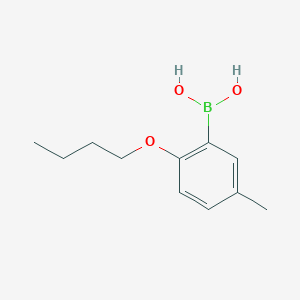
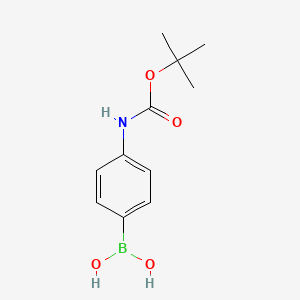
![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)
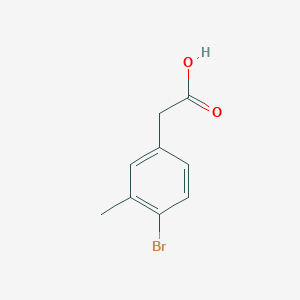
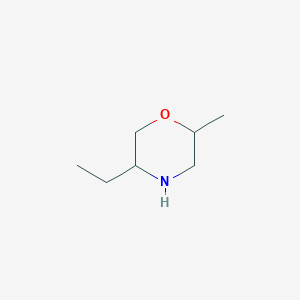
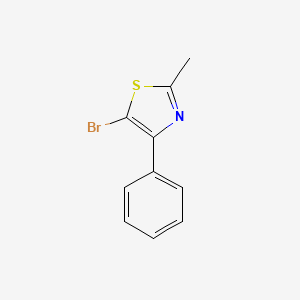
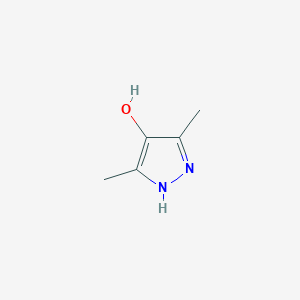
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)
